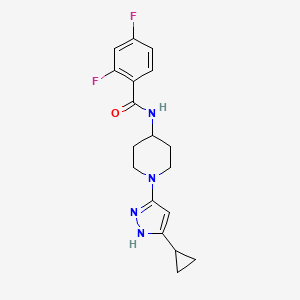

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

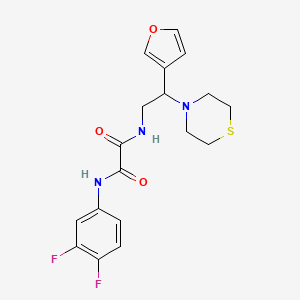

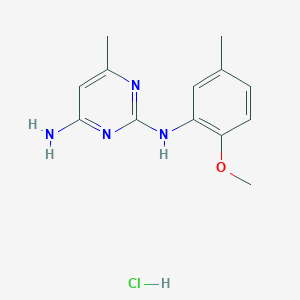

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid is a chemical compound with the molecular formula C15H9ClN2O3S and a molecular weight of 332.76. It is a derivative of quinazoline, a class of compounds that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar quinazoline derivatives involves the reaction of primary aromatic amines with 4-oxo compounds. For example, 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives were synthesized and characterized by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is based on the quinazoline skeleton, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring.Chemical Reactions Analysis

In the synthesis of similar compounds, the quinazoline derivatives reacted with various amines, heterocyclic amines, and diamines under different conditions . Additionally, the compound reacted with both sodium azide and active methylene compounds .Aplicaciones Científicas De Investigación

Antitumor Activity

Quinazoline derivatives, including “3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid”, have been studied for their potential antitumor activity . In particular, 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives have shown significant antitumor activity . These compounds have been found to be biologically active and may be useful as potential resources for the discovery of anti-tumor compounds .

Antimicrobial Activity

Quinazolinone derivatives, including “this compound”, have been tested for their antimicrobial activity against both Gram-negative and Gram-positive bacteria . Among the prepared products, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one (3a) was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .

Anti-inflammatory Activity

Quinazoline and quinazolinone derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticonvulsant Activity

Quinazolinones have also been studied for their anticonvulsant activity . This suggests that they could potentially be used in the treatment of epilepsy and other seizure disorders .

Antipsychotic Activity

Quinazoline derivatives have been found to exhibit antipsychotic activity . This suggests that they could potentially be used in the treatment of psychiatric disorders .

Antifungal Activity

Quinazolinone derivatives have been found to exhibit antifungal activity . This suggests that they could potentially be used in the treatment of fungal infections .

Anti-Parkinsonism Activity

Quinazoline derivatives have been found to exhibit anti-Parkinsonism activity . This suggests that they could potentially be used in the treatment of Parkinson’s disease .

Antimalarial Activity

Quinazoline derivatives have been found to exhibit antimalarial activity . This suggests that they could potentially be used in the treatment of malaria .

Mecanismo De Acción

Direcciones Futuras

Quinazoline derivatives, including this compound, have shown significant potential in pharmaceutical applications, particularly as anticancer agents . Future research could focus on further exploring the biological activities of this compound and its potential therapeutic applications. It may also be beneficial to investigate the compound’s toxicity and side effects to ensure its safety for potential use in humans.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves the condensation of 7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline with 3-carboxybenzaldehyde, followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline", "3-carboxybenzaldehyde", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxo-2-sulfanylidene-1H-quinazoline with 3-carboxybenzaldehyde in the presence of acetic anhydride and sodium acetate to yield the intermediate product.", "Step 2: Purification of the intermediate product by recrystallization from ethanol.", "Step 3: Oxidation of the purified intermediate product with a mixture of hydrochloric acid and sodium chlorate to yield the final product.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 5: Purification of the product by recrystallization from ethanol and drying under vacuum." ] } | |

Número CAS |

361149-95-3 |

Fórmula molecular |

C15H9ClN2O3S |

Peso molecular |

332.76 |

Nombre IUPAC |

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |

InChI |

InChI=1S/C15H9ClN2O3S/c16-9-4-5-11-12(7-9)17-15(22)18(13(11)19)10-3-1-2-8(6-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |

Clave InChI |

GVYVEEDQVHWPJD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)

![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)

![2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3018053.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)